Lipophilicity and Partitioning: Quantified Advantage of the Isobutyl Substituent Over Simpler 5-Alkyl Analogs
The calculated lipophilicity (XLogP3-AA) of 5-isobutylcyclohexane-1,3-dione is 1.8 [1]. This provides a clear, quantifiable differentiation from analogs with smaller alkyl chains, which are expected to be considerably less lipophilic. While experimental data for the 5-ethyl and 5-methyl analogs are not available in this dataset, the trend is consistent with known physicochemical principles: increasing the carbon count of the alkyl substituent directly increases logP. The isobutyl group (4 carbons) confers greater lipophilicity compared to a 5-ethyl (2 carbons) or 5-methyl (1 carbon) analog, impacting membrane permeability, solubility in organic solvents for synthesis, and behavior in biological systems. [2]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 5-Methylcyclohexane-1,3-dione (Expected: < 1.8) and 5-Ethylcyclohexane-1,3-dione (Expected: < 1.8) |
| Quantified Difference | The target compound's XLogP3-AA is 1.8. The exact difference cannot be quantified without experimental data for the comparators, but it is structurally inferred to be higher due to the larger, branched alkyl group. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
This quantified lipophilicity value allows researchers to predict solvent behavior and make informed choices about this scaffold's utility in formulations or assays where membrane penetration is a key factor.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736673, 5-Isobutylcyclohexane-1,3-dione. View Source
- [2] ChemSrc. (2017). 5-Isobutylcyclohexane-1,3-dione. View Source
